molecular formula C15H24ClNO B5489833 (4-isopropylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

(4-isopropylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B5489833
M. Wt: 269.81 g/mol
InChI Key: TXXPNLLLEZDENM-UHFFFAOYSA-N
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Description

This compound is an amine, which means it contains a nitrogen atom. It also contains an isopropylbenzyl group and a tetrahydrofuran group. The hydrochloride indicates that it is a salt of hydrochloric acid .


Synthesis Analysis

The synthesis of this compound would likely involve the reaction of an isopropylbenzyl halide with a tetrahydrofuran amine. The exact conditions would depend on the specific reactants and the desired yield .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the isopropylbenzyl group), a five-membered ring containing an oxygen atom (from the tetrahydrofuran group), and a nitrogen atom (from the amine group). The hydrochloride would be present as a separate ion .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds. The presence of the benzene ring and the tetrahydrofuran ring could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and it would likely be soluble in polar solvents due to the presence of the amine group and the hydrochloride ion .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure and contamination .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, it could be studied further for its potential use as a drug .

properties

IUPAC Name

1-(oxolan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15;/h5-8,12,15-16H,3-4,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXPNLLLEZDENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxolan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride

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